Tetracobaltdodecacarbonyl

Übersicht

Beschreibung

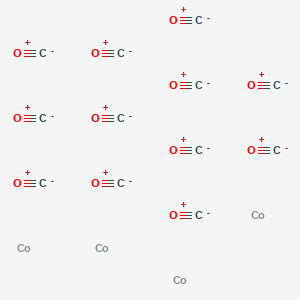

Tetracobalt dodecacarbonyl is a complex organometallic compound with the chemical formula Co₄(CO)₁₂. This compound is known for its unique tetrahedral structure, where four cobalt atoms are bridged by carbonyl groups. It is a member of the metal carbonyl cluster family and is of significant interest in the field of inorganic chemistry due to its intriguing structural and electronic properties .

Wissenschaftliche Forschungsanwendungen

Tetracobalt dodecacarbonyl has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydroformylation and polymerization.

Biology: Studied for its potential role in biological systems and its interaction with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Wirkmechanismus

Tetracobaltdodecacarbonyl, also known as Cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro or TETRACOBALT DODECACARBONYL, MIN. 98%, is a chemical compound with the formula Co4(CO)12 . It is a black crystalline compound that is insoluble in water and easily oxidized by air .

Target of Action

Cobalt, a component of this compound, is known to be an essential element for life as it is part of vitamin b12 .

Mode of Action

It is known that cobalt can produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .

Pharmacokinetics

It is known that the compound is insoluble in water, which may impact its bioavailability .

Result of Action

Cobalt, a component of this compound, is known to produce oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, dna damage, and inducing certain enzymes that lead to cell apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is easily oxidized by air . Furthermore, its insolubility in water may impact its efficacy and stability .

Biochemische Analyse

Biochemical Properties

Tetracobaltdodecacarbonyl plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the gating properties of AMPA-selective glutamate receptors (AMPARs) by accelerating their rates of activation, deactivation, and desensitization . This interaction is subunit-specific, showing specificity for GRIA1, GRIA4, and the long isoform of GRIA2 . The nature of these interactions involves the binding of this compound to specific sites on the enzymes or receptors, thereby altering their conformation and activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact mitochondrial respiration, suggesting potential effects on cellular energy metabolism . Additionally, this compound may induce oxidative stress by generating oxygen radicals, leading to lipid peroxidation, DNA damage, and the activation of certain enzymes that result in cell apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation and DNA damage . These oxidative processes can lead to the activation of signaling pathways that result in cell apoptosis. Furthermore, this compound’s interaction with AMPA receptors modulates their gating properties, affecting neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be easily oxidized by air, which can affect its stability and activity . Over time, degradation of this compound may lead to a decrease in its efficacy and an increase in its toxicity. Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and cellular metabolism. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, DNA damage, and cell apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as AMPA receptors and other proteins involved in cellular respiration . The compound’s ability to generate oxygen radicals and induce oxidative stress plays a crucial role in its metabolic effects. Additionally, this compound’s interaction with mitochondrial enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed through the lungs, gastrointestinal tract, and skin, and is transported in the blood, often bound to albumin . The highest levels of this compound are found in the liver and kidney, where it is distributed to most tissues of the body . The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is known to localize within mitochondria, where it can exert its effects on cellular respiration and oxidative stress . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. This subcellular localization is crucial for its interaction with mitochondrial enzymes and the modulation of cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cobalt, tri-mu-carbonylnonacarbonyltetra-, tetrahedro typically involves the reduction of cobalt salts in the presence of carbon monoxide. One common method is the reduction of cobalt(II) chloride with sodium borohydride in a carbon monoxide atmosphere. The reaction is carried out under high pressure and moderate temperature to facilitate the formation of the desired carbonyl clusters .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is usually purified by sublimation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tetracobalt dodecacarbonyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.

Major Products Formed

Oxidation: Higher oxidation state cobalt complexes.

Reduction: Lower oxidation state cobalt species.

Substitution: New cobalt complexes with substituted ligands.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cobalt, tri-mu-carbonylnonacarbonyldi-, tetrahedro: Similar structure but with fewer carbonyl ligands.

Iron, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with iron instead of cobalt.

Nickel, tri-mu-carbonylnonacarbonyltetra-, tetrahedro: Similar structure but with nickel instead of cobalt.

Uniqueness

Tetracobalt dodecacarbonyl is unique due to its specific electronic configuration and the ability to form stable tetrahedral clusters. This uniqueness makes it particularly effective as a catalyst and in various applications where stability and reactivity are crucial .

Eigenschaften

IUPAC Name |

carbon monoxide;cobalt | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Co/c12*1-2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFAWOSEDSLYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Co].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Co4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Tetracobalt dodecacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17786-31-1 | |

| Record name | Tri-μ-carbonylnonacarbonyltetracobalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What spectroscopic techniques were used to study the derivatives of Tetracobaltdodecacarbonyl, and what information do they provide?

A1: The research article "Trivalent phosphorus derivatives of cobalt carbonyls. I. Infrared and N.M.R. studies of new substituted this compound complexes" [] utilizes infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to characterize new substituted this compound complexes.

Q2: How does the solvent affect the formation of this compound from Dicobalt octacarbonyl?

A2: The study "KINETICS OF this compound FORMATION FROM DICOBALT OCTACARBONYL IN HEPTANE" [] specifically investigates the kinetics of this compound formation from Dicobalt octacarbonyl in heptane. While the provided abstract doesn't detail the specific effects observed, it highlights the importance of solvent choice in reaction kinetics. The study likely explores how heptane, as a non-polar solvent, influences the rate and mechanism of this compound formation. Factors such as solvent polarity, viscosity, and potential interactions with reactants can significantly impact reaction rates and pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-[1,3]Dioxolo[4,5-e]indole](/img/structure/B96537.png)

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide](/img/structure/B96550.png)